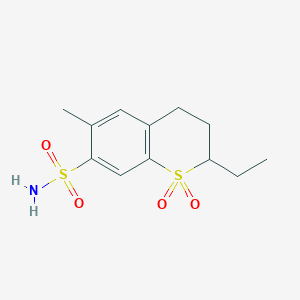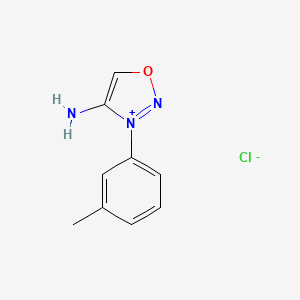
7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which combines elements of benzo, pyridazino, and cinnoline rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel, specific solvents depending on the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydrobenzo©pyridazino(1,2-a)cinnoline
- Benzo©pyridazino(1,2-a)cinnoline derivatives
Uniqueness
7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione stands out due to its specific structural features and the unique combination of rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propiedades
| 70526-01-1 | |
Fórmula molecular |
C16H12N2O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
1,14-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2,4,6,8,10,12-hexaene-15,18-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-9-10-16(20)18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(15)18/h1-8H,9-10H2 |
Clave InChI |
FOFBHMNZHZEEJV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C4N2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






